Methoxy-tris(pentafluorophenyl)silane

Übersicht

Beschreibung

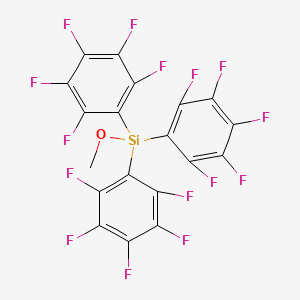

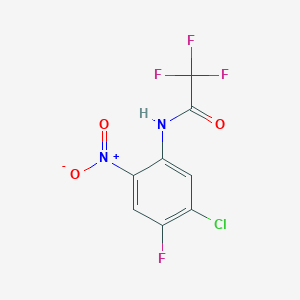

Methoxy-tris(pentafluorophenyl)silane is a chemical compound with the molecular formula C19H3F15OSi . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to a methoxy group and three pentafluorophenyl groups . The average mass of the molecule is 560.288 Da .Chemical Reactions Analysis

Tris(pentafluorophenyl)borane, a related compound, has been shown to catalyze a variety of reactions involving silanes . These reactions often involve the use of a silane as a stoichiometric reductant in conjunction with tris(pentafluorophenyl)borane in the reduction of alcohols, carbonyls, or carbonyl-like derivatives .Wissenschaftliche Forschungsanwendungen

Hypervalent Complex Formation

Methoxy-tris(pentafluorophenyl)silane has been shown to form hypervalent complexes with pyridine and 4-methoxypyridine through intermolecular silicon-nitrogen interactions. This suggests its potential utility in supramolecular chemistry, where such binding motifs can be versatile and efficient (Nakash, Gut, & Goldvaser, 2005).

Synthesis of Hybrid Silicones

The compound has been used in the copolycondensation of functional silanes and siloxanes, catalyzed by tris(pentafluorophenyl)borane, to produce hybrid silicones. These silicones display alternating multiblock sequences of silicone and alkyl spacers, showcasing the material's role in innovative polymer synthesis (Longuet & Ganachaud, 2008).

Catalysis in Organic Synthesis

Tris(pentafluorophenyl)borane, a catalyst related to this compound, facilitates the conversion of furans to silicon-functionalized synthetic chemicals. This process, involving ring-opening and closing cascades, indicates the compound's importance in organic synthesis and biomass conversion (Hazra et al., 2016).

Stereochemistry in Silylation Reactions

Research has explored the stereochemistry in silylation reactions of alcohols, silanols, and methoxysilanes with this compound, demonstrating its application in stereoselective synthesis and the production of optically active compounds (Shinke, Tsuchimoto, & Kawakami, 2007).

Synthesis of Pentafluorophenylmethylamines

The compound has been utilized in the synthesis of pentafluorophenylmethylamines through a three-component coupling process. This method highlights its efficiency and potential in the creation of fluorinated organic compounds (Dilman et al., 2005).

Structural Diversity in Silicon Compounds

Studies have shown that this compound can influence the structural diversity in silicon compounds. This includes variations in molecular structure based on the degree of fluorination, providing insights into the material's influence on molecular architecture (Linnemannstöns et al., 2020).

Catalysis in Polymer Synthesis

The compound has been identified as an effective catalyst in the synthesis of optically active SiO-containing polymers, demonstrating its utility in producing polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).

Application in Lithium-Ion Batteries

Related silane compounds have been studied as additives to electrolytes in lithium-ion batteries, showcasing the role of these materials in enhancing battery performance and safety (Xia et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Tris(pentafluorophenyl)borane, a related compound, has been shown to have a broad range of reductive applications across a multitude of functional groups . This suggests that Methoxy-tris(pentafluorophenyl)silane may also have potential applications in synthetic pathways requiring functional group selectivity .

Wirkmechanismus

Target of Action

Methoxy-tris(pentafluorophenyl)silane primarily targets alcohols, ethers, and carbonyl compounds such as aldehydes, ketones, carboxylic acids, and their derivatives . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

The compound acts as a Lewis acid , catalyzing the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct . This is known as the Piers–Rubinsztajn reaction .

Biochemical Pathways

The compound affects the biochemical pathways involving the reduction of alcohols, carbonyls, or carbonyl-like derivatives . The tris(pentafluorophenyl)borane-silane Frustrated Lewis pair has been demonstrated in its broad range of reductive applications across a multitude of functional groups .

Pharmacokinetics

It’s known that the compound reacts slowly with moisture/water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This leads to the formation of siloxane bonds (Si-OSi) and the release of hydrocarbon (R-H) as a byproduct .

Action Environment

The compound is air stable and capable of catalyzing a variety of powerful transformations, even in the presence of water . It is moisture sensitive , which means that environmental factors such as humidity could potentially influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

methoxy-tris(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H3F15OSi/c1-35-36(17-11(29)5(23)2(20)6(24)12(17)30,18-13(31)7(25)3(21)8(26)14(18)32)19-15(33)9(27)4(22)10(28)16(19)34/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORPDMBUBHIUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H3F15OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-methoxyphenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040570.png)

![N1-(4-fluorophenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040571.png)

![3-Cyano-1-[3-(trifluoromethyl)benzyl]pyridinium chloride](/img/structure/B3040573.png)

![N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide](/img/structure/B3040575.png)

![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040577.png)

![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040578.png)

![2,6-dichloro-N-[[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]carbamoyl]benzamide](/img/structure/B3040590.png)